(2-Benzylpyrimidin-4-yl)methanamine
Description
(2-Benzylpyrimidin-4-yl)methanamine is an organic compound featuring a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with a benzyl group at position 2 and a methanamine group at position 2. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their roles in enzyme inhibition (e.g., kinase targets) and CNS modulation .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-benzylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C12H13N3/c13-9-11-6-7-14-12(15-11)8-10-4-2-1-3-5-10/h1-7H,8-9,13H2 |
InChI Key |
AYDLUUJKJFQILG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylpyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Methanamine Group: The methanamine group can be added through reductive amination, where the pyrimidine derivative is reacted with formaldehyde and ammonium chloride under reducing conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the methanamine group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group, where halides can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Benzylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Benzylpyrimidin-4-yl)methanamine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for anticancer research.
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyrimidine vs. Piperidine Rings : The pyrimidine ring in the target compound is aromatic and planar, promoting π-π stacking interactions with biological targets. In contrast, piperidine derivatives (e.g., 86945-25-7 and 88915-26-8) have saturated rings, offering conformational flexibility but reduced polarity .
Physicochemical Properties
- LogP and Solubility : Pyrimidine-based compounds (e.g., the target) are expected to have lower LogP values than piperidine derivatives due to the polarizing effect of aromatic nitrogen atoms. For instance, (1-Benzylpiperidin-4-yl)methanamine (LogP ~2.1) is more lipophilic than the theoretical LogP (~1.5) of the target compound .
- Stability : The aromatic pyrimidine ring likely confers greater metabolic stability compared to partially saturated tetrahydropyridine derivatives (e.g., 153196-51-1), which may oxidize readily .
Research Findings and Limitations
- The target compound’s safety data remain unverified but may differ due to aromatic stability.
- Synthetic Accessibility : Pyrimidine synthesis often requires harsher conditions (e.g., cyclocondensation) compared to reductive amination routes used for piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
